9-(3,5-Dibromophenyl)-9h-carbazole
Overview
Description
9-(3,5-Dibromophenyl)-9h-carbazole: is a chemical compound with the molecular formula C18H11Br2N and a molecular weight of 401.10 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Dibromophenyl)-9h-carbazole typically involves the bromination of carbazole derivatives. One common method includes the reaction of carbazole with bromine in the presence of a catalyst such as iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(3,5-Dibromophenyl)-9h-carbazole can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: 9-(3,5-Dibromophenyl)-9h-carbazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology: In biological research, this compound is used to study the interactions of carbazole derivatives with biological molecules.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anticancer and antimicrobial activities. Research is ongoing to understand its mechanism of action and efficacy in medical applications .
Industry: In the industrial sector, this compound is used in the production of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(3,5-Dibromophenyl)-9h-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
9-Phenylcarbazole: Similar structure but lacks bromine atoms, resulting in different electronic properties.
3,6-Dibromocarbazole: Another brominated carbazole derivative with bromine atoms at different positions.
9-(2,4-Dibromophenyl)-9h-carbazole: Similar to 9-(3,5-Dibromophenyl)-9h-carbazole but with bromine atoms at different positions on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of bromine atoms on the phenyl ring, which influences its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and as a precursor for further functionalization .
Biological Activity
9-(3,5-Dibromophenyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family, characterized by a dibromophenyl substituent. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and organic electronics. The presence of bromine atoms enhances its binding affinity to various biological targets, which may influence enzyme activity and receptor modulation.
Chemical Structure and Properties
The molecular structure of this compound consists of a carbazole core—a fused bicyclic structure comprising a benzene ring and a pyrrole ring—with two bromine atoms positioned at the 3 and 5 positions on the phenyl ring. This configuration imparts unique electronic properties that are beneficial for various applications.
Biological Activities
Research indicates that carbazole derivatives, including this compound, exhibit a range of biological activities:
- Anti-Cancer Effects : Compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines. The halogen substituents may enhance the compound's ability to induce apoptosis in cancer cells.
- Neuroprotective Properties : Studies have shown that certain carbazole derivatives can protect neurons in models of neurodegeneration, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's.
- Anti-Inflammatory Effects : The compound has been linked to reduced inflammation in various biological models, suggesting potential applications in treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects is largely attributed to its ability to interact with specific proteins and enzymes. The presence of bromine enhances the formation of halogen bonds, which can significantly influence protein-ligand interactions. This interaction is crucial for understanding its therapeutic potential.
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with various biological targets. For instance:
- Molecular Docking Studies : These studies indicate strong binding affinities with key proteins involved in cancer progression and neurodegenerative diseases. The compound's docking scores suggest it could effectively inhibit target proteins associated with these conditions.
Compound | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|
This compound | Mpro (SARS-CoV-2 Main Protease) | -8.83 |
This compound | Spike Glycoprotein | -6.69 |
This compound | RdRp (RNA-dependent RNA Polymerase) | -7.62 |
Neuroprotective Effects
A study investigating the neuroprotective effects of carbazole derivatives found that this compound significantly reduced neuronal cell death in models of oxidative stress-induced neurotoxicity. This suggests potential applications in neurodegenerative disease therapies.
Applications
The unique properties of this compound make it suitable for several applications:
- Organic Electronics : Its electronic properties render it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
- Medicinal Chemistry : Given its biological activities, it may serve as a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.
Properties
IUPAC Name |
9-(3,5-dibromophenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXRBIAIVNCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627453 | |
Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750573-26-3 | |
Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(3,5-Dibromophenyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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